![molecular formula C15H14N2O4 B11473921 1,1'-[1-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B11473921.png)
1,1'-[1-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone
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Overview
Description
1-[3-ACETYL-1-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE is a complex organic compound featuring a benzodioxole moiety fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-ACETYL-1-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed via a condensation reaction between hydrazine and a 1,3-diketone.
Coupling of Benzodioxole and Pyrazole: The benzodioxole and pyrazole moieties are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-ACETYL-1-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[3-ACETYL-1-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE has diverse applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Materials Science: It is explored for use in organic electronics due to its unique electronic properties.
Biological Studies: The compound’s interactions with various enzymes and receptors are investigated to understand its biological activity.
Mechanism of Action
The mechanism of action of 1-[3-ACETYL-1-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole moiety but lacks the pyrazole ring.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): Contains the benzodioxole ring but differs in the rest of the structure.
Uniqueness
1-[3-ACETYL-1-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE is unique due to its combination of the benzodioxole and pyrazole rings, which imparts distinct electronic and biological properties. This makes it a valuable compound for targeted anticancer therapies and advanced materials research.
Properties
Molecular Formula |
C15H14N2O4 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
1-[3-acetyl-1-(1,3-benzodioxol-5-yl)-5-methylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C15H14N2O4/c1-8-14(9(2)18)15(10(3)19)16-17(8)11-4-5-12-13(6-11)21-7-20-12/h4-6H,7H2,1-3H3 |
InChI Key |
ZHBITGLCXOUARW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC3=C(C=C2)OCO3)C(=O)C)C(=O)C |
Origin of Product |
United States |
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